![molecular formula C14H19NO3S B2930072 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 1902937-23-8](/img/structure/B2930072.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide, also known as OTAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Wissenschaftliche Forschungsanwendungen
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for the development of novel therapeutics.
Wirkmechanismus
The mechanism of action of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide has several advantages for use in lab experiments, including its high purity and stability, as well as its potent biological activities. However, one limitation is that it is a synthetic compound, which may limit its relevance to natural systems.
Zukünftige Richtungen
There are several potential future directions for research on N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide. One area of interest is the development of novel N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide derivatives with enhanced biological activities and improved pharmacokinetic properties. Another area of interest is the investigation of the molecular mechanisms underlying its anti-inflammatory and anti-cancer activities, which could lead to the development of new therapeutic strategies. Additionally, the potential use of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide in combination with other drugs or therapies for the treatment of various diseases warrants further investigation.
Conclusion
In conclusion, N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has shown promising results in various scientific research applications. Its potent anti-inflammatory, anti-cancer, and anti-viral activities make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-thiophenylacetic acid with 1,3-dioxolane in the presence of a Lewis acid catalyst, followed by hydrogenation and amidation reactions. The final product is obtained as a white crystalline powder with a purity of over 98%.
Eigenschaften
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-14(9-11-2-1-7-19-11)15-10-3-4-12-13(8-10)18-6-5-17-12/h1-2,7,10,12-13H,3-6,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOQUHJXSCPRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CC3=CC=CS3)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

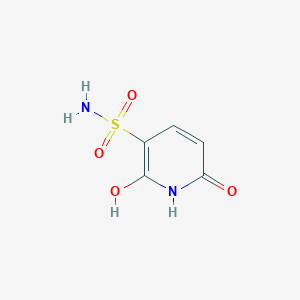



![N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2929997.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2930000.png)
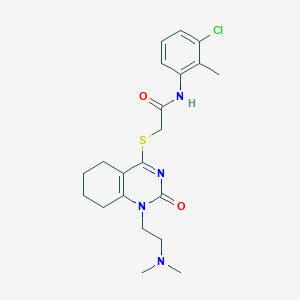

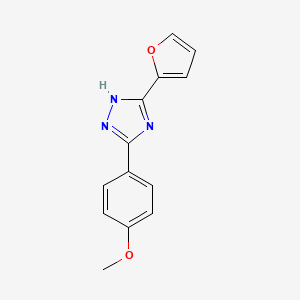

![3-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2930007.png)
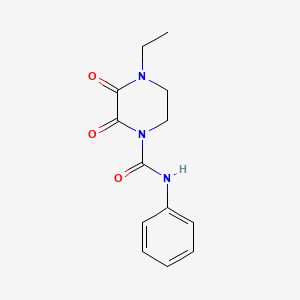
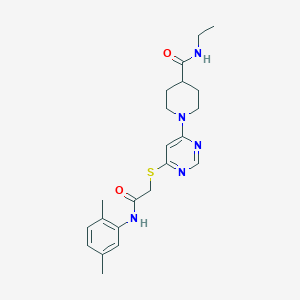
![4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B2930012.png)